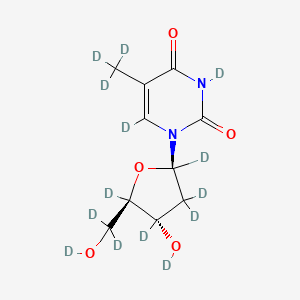
Thymidine-d14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidine-d14 is a deuterium-labeled form of thymidine, a pyrimidine deoxynucleoside. Thymidine is a specific precursor of deoxyribonucleic acid and is used as a cell synchronizing agent. This compound is primarily used in scientific research to study DNA synthesis and cell cycle dynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thymidine-d14 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into the thymidine molecule. The synthesis involves the selective replacement of hydrogen atoms with deuterium atoms in the thymidine structure. This process can be achieved through various chemical reactions, including catalytic hydrogenation and deuterium exchange reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterium gas and thymidine as starting materials. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the final product. The process may involve multiple steps, including purification and crystallization, to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Thymidine-d14 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound derivatives.
Reduction: this compound can be reduced to form deuterated thymidine analogs.
Substitution: This compound can undergo substitution reactions to replace specific functional groups with other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions include various deuterated thymidine analogs and derivatives, which are used in further scientific research and applications .
Scientific Research Applications
Thymidine-d14 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Used to synchronize cells in the S phase of the cell cycle, allowing researchers to study cell cycle dynamics and DNA replication.
Medicine: Used in the development of antiviral drugs and cancer treatments by studying the effects of thymidine analogs on DNA synthesis and cell proliferation.
Industry: Used in the production of deuterated compounds for various industrial applications, including pharmaceuticals and materials science
Mechanism of Action
Thymidine-d14 exerts its effects by incorporating into the DNA molecule during DNA synthesis. The deuterium atoms in this compound replace the hydrogen atoms in the thymidine molecule, resulting in a stable and non-radioactive labeled DNA. This allows researchers to track and study DNA synthesis and cell cycle dynamics without the use of radioactive materials .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to thymidine-d14 include:
Thymidine: The non-deuterated form of thymidine, commonly used in DNA synthesis studies.
5-Bromo-2’-deoxyuridine (BrdU): A thymidine analog used to label DNA during replication.
5-Chloro-2’-deoxyuridine (CldU): Another thymidine analog used in cell proliferation studies
Uniqueness
This compound is unique due to its deuterium labeling, which provides several advantages over non-deuterated thymidine and other analogs. The incorporation of deuterium enhances the stability of the labeled DNA and allows for more precise and accurate tracking of DNA synthesis and cell cycle dynamics. Additionally, this compound is non-radioactive, making it safer and more convenient for use in various research applications .
Properties
Molecular Formula |
C10H14N2O5 |
|---|---|
Molecular Weight |
256.31 g/mol |
IUPAC Name |
3,6-dideuterio-1-[(2R,4S,5R)-2,3,3,4,5-pentadeuterio-4-deuteriooxy-5-[dideuterio(deuteriooxy)methyl]oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i1D3,2D2,3D,4D2,6D,7D,8D,13D,14D/hD |
InChI Key |
IQFYYKKMVGJFEH-BVOBXSGPSA-N |
Isomeric SMILES |
[2H]C1=C(C(=O)N(C(=O)N1[C@]2(C([C@]([C@@](O2)([2H])C([2H])([2H])O[2H])([2H])O[2H])([2H])[2H])[2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


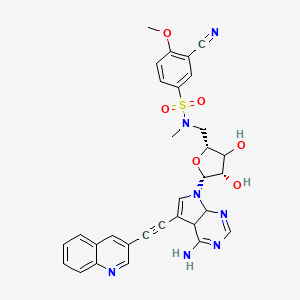
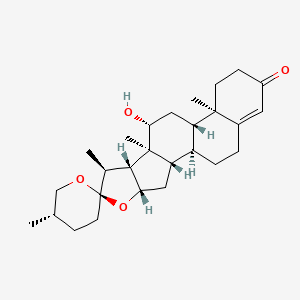
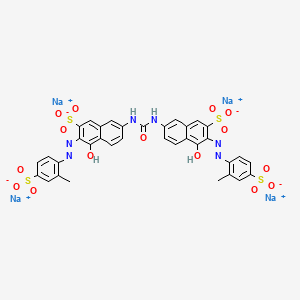
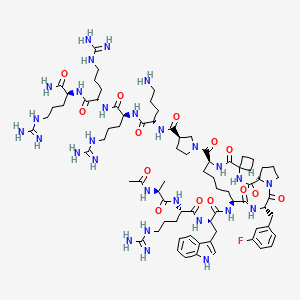

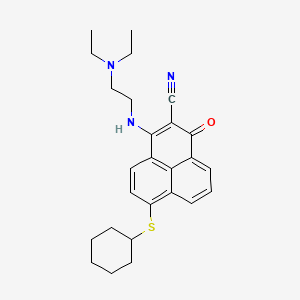
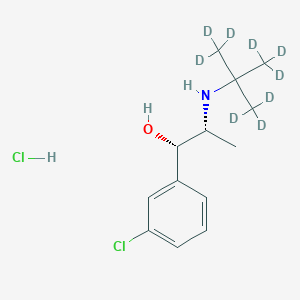
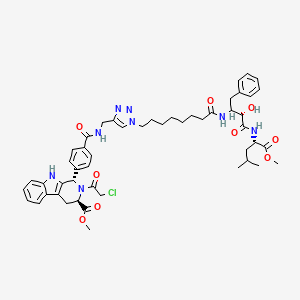

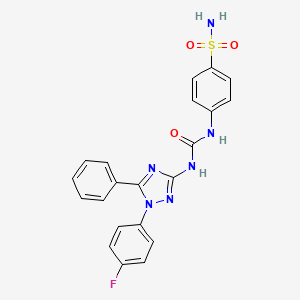
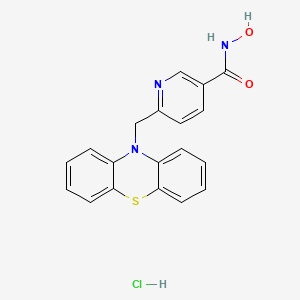
![N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B12380310.png)
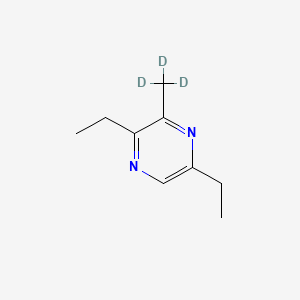
![(2S,4R)-1-[(2S)-2-[[4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexanecarbonyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12380325.png)
